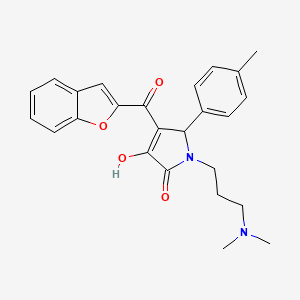

1-(3-Bromophenyl)-3,3-dimethyl-2-azetanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

The molecular structure of “1-(3-Bromophenyl)-3,3-dimethyl-2-azetanone” can be inferred from its name and similar compounds. For instance, a compound with a similar structure, “3-bromo-N-(3-fluorophenyl)benzenesulfonamide”, has been analyzed by X-ray diffraction .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(3-Bromophenyl)-3,3-dimethyl-2-azetanone” can be inferred from its structure and similar compounds. For instance, a compound with a similar structure, “3’-Bromopropiophenone”, has a melting point of 41°C, a boiling point of 145°C, and a molecular weight of 213.074 g/mol .Scientific Research Applications

Anti-Arrhythmia Agent

BH: has been investigated as an anti-arrhythmia agent. Arrhythmias are abnormal heart rhythms that can lead to serious health complications. BH, a tetrahydroisoquinoline derivative, shows promise in managing arrhythmias . Its pharmacokinetic characterization and metabolite identification have been studied both in vitro and in vivo. Notably, it undergoes phase-I demethylation, dehydrogenation, and epoxidation, as well as phase-II glucuronidation and sulfation . Further research in this area could enhance our understanding of BH’s efficacy and safety.

Anticancer Activity

New analogs of BH, specifically 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine , have been synthesized and evaluated for anticancer activity. These compounds exhibit potential as cancer therapeutics. Molecular docking studies suggest interactions with relevant protein targets, and ADME (absorption, distribution, metabolism, and excretion) predictions provide insights into their behavior in biological systems . Investigating BH derivatives further may reveal novel anticancer mechanisms.

Synthesis of Phthalocyanines and Phthalocyanine-Fullerene Dyads

3-(3-Bromophenyl)propionic acid: , a precursor derived from BH, plays a crucial role in the synthesis and characterization of monoisomeric 1,8,15,22-substituted phthalocyanines and phthalocyanine-fullerene dyads. These compounds find applications in materials science, photovoltaics, and organic electronics. The ability to tailor their properties by functionalizing the phthalocyanine core is of great interest .

Future Directions

The future directions for the study of “1-(3-Bromophenyl)-3,3-dimethyl-2-azetanone” could include further investigation into its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Additionally, it could be interesting to explore its potential applications in various fields, such as medicine or chemistry .

Mechanism of Action

Target of Action

Similar compounds have been known to interact with various enzymes and receptors in the body

Mode of Action

It is likely that the compound interacts with its targets through a series of chemical reactions, possibly involving the formation of covalent bonds or intermolecular forces . The bromophenyl group may play a crucial role in these interactions .

Biochemical Pathways

Similar compounds have been known to influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression .

Pharmacokinetics

A study on a similar compound suggests that it is quickly absorbed into the blood circulatory system after oral administration .

Result of Action

It is likely that the compound induces changes at the molecular and cellular levels, possibly influencing gene expression, enzyme activity, or cellular signaling pathways .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-(3-Bromophenyl)-3,3-dimethyl-2-azetanone. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .

properties

IUPAC Name |

1-(3-bromophenyl)-3,3-dimethylazetidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO/c1-11(2)7-13(10(11)14)9-5-3-4-8(12)6-9/h3-6H,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOVGIJCGWKYQCT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(C1=O)C2=CC(=CC=C2)Br)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2,5-dimethyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2631745.png)

![6-(4-Fluorophenyl)-2-[(4-fluorophenyl)sulfanyl]nicotinonitrile](/img/structure/B2631747.png)

![5-Chloro-3-fluoro-2-[(oxan-3-yl)methoxy]pyridine](/img/structure/B2631753.png)

![2-(2-(Diethylamino)ethyl)-1-(4-fluorophenyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2631755.png)

![4-((5,6,7,8-Tetrahydronaphthalen-2-yl)sulfonyl)-1,9-dioxa-4-azaspiro[5.5]undecane](/img/structure/B2631756.png)

![2-((3-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(indolin-1-yl)ethanone](/img/structure/B2631764.png)